molecular formula C8H11NO B13629235 (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile

(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile

Cat. No.: B13629235
M. Wt: 137.18 g/mol
InChI Key: NTWGGFZYUKUYQS-RNFRBKRXSA-N
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Description

(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile is an organic compound with a unique cyclopropane ring structure. This compound is characterized by its chirality, having two stereocenters at positions 1 and 3, both in the R configuration. The presence of an acetyl group and a nitrile group attached to the cyclopropane ring makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with acetyl cyanide under acidic conditions to form the desired cyclopropane ring. The reaction is usually carried out at low temperatures to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The acetyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring’s strained structure also contributes to its unique reactivity, making it a valuable compound in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-3-hydroxy-2,2-dimethylcyclopropane-1-carbonitrile
  • (1R,3R)-3-methyl-2,2-dimethylcyclopropane-1-carbonitrile
  • (1R,3R)-3-ethyl-2,2-dimethylcyclopropane-1-carbonitrile

Uniqueness

(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile is unique due to the presence of both an acetyl and a nitrile group, which impart distinct chemical properties and reactivity. The combination of these functional groups with the cyclopropane ring structure makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile

InChI

InChI=1S/C8H11NO/c1-5(10)7-6(4-9)8(7,2)3/h6-7H,1-3H3/t6-,7-/m1/s1

InChI Key

NTWGGFZYUKUYQS-RNFRBKRXSA-N

Isomeric SMILES

CC(=O)[C@@H]1[C@H](C1(C)C)C#N

Canonical SMILES

CC(=O)C1C(C1(C)C)C#N

Origin of Product

United States

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